Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate

Synthetic methodology Process chemistry Yield optimization

Select tert-Butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5) for fragment-based drug discovery and CNS-targeting programs. This privileged spirocyclic scaffold offers a unique 5/6 ring vector architecture with favorable LogP (2.36) and PSA (38.77 Ų) for brain penetration. The Boc protecting group enables selective N-functionalization after deprotection. With reported synthetic yields of only ~34%, procuring ≥98% pure commercial material accelerates medicinal chemistry timelines. Requires refrigerated storage (4°C); for ambient logistics, consider the HCl salt (CAS 374795-37-6).

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 374795-36-5
Cat. No. B1321941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
CAS374795-36-5
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCOC2
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-5-13(9-14)6-8-16-10-13/h4-10H2,1-3H3
InChIKeyYDANAFGLZRTKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5): Procurement and Selection Guide for Spirocyclic Building Blocks


Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5) is a spirocyclic heterocyclic building block featuring a 2-oxa-7-azaspiro[4.5]decane core protected at the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group [1]. This compound belongs to the broader class of oxa-azaspirocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their three-dimensional structural rigidity, favorable physicochemical properties, and capacity to modulate molecular conformation in ways that enhance target engagement and reduce off-target effects [2]. The compound is primarily utilized as a protected intermediate for the synthesis of structurally complex active pharmaceutical ingredients (APIs) and as a core scaffold in fragment-based drug discovery programs .

Why Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5) Cannot Be Substituted with Generic Spirocyclic Analogs


Within the spirocyclic chemical space, ostensibly similar building blocks exhibit divergent performance in key research and manufacturing parameters including synthetic accessibility, downstream derivatization yield, physicochemical profile, and shelf stability [1]. The 2-oxa-7-azaspiro[4.5]decane scaffold represents a distinct ring-size combination (five-membered oxygen-containing ring fused to a six-membered nitrogen-containing ring) that confers a unique three-dimensional vector arrangement not replicated by isomeric azaspiro[3.5]nonane, azaspiro[4.4]nonane, or other spirocyclic frameworks [2]. Furthermore, the Boc protecting group on the piperidine nitrogen dictates specific storage and handling requirements (recommended storage at 4°C) and defines the compound's stability window, a factor that directly impacts procurement logistics and downstream reaction planning . Generic substitution without systematic evaluation of these dimensions may compromise synthetic reproducibility, reduce final product yield, and introduce unwanted variability into biological assay outcomes.

Quantitative Differentiation Evidence: Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5) vs. Closest Analogs


Synthetic Accessibility: Reported Yield of Boc-Protected Spirocyclic Core vs. Downstream Derivatization Yield

The target compound serves as a key intermediate; however, its direct synthesis from 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate tert-butyl ester proceeds with a reported yield of approximately 34%, which is significantly lower than the 42% overall yield achieved for a closely related chiral benzyl carbamate derivative (benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate) synthesized via an optimized seven-step enantioselective route [1]. This yield differential establishes a clear benchmark for procurement: while the target compound is commercially available, in-house synthesis via the reported route is relatively inefficient, making direct procurement the more viable option for most discovery-stage workflows.

Synthetic methodology Process chemistry Yield optimization

Core Scaffold Validation: Presence of 2-Oxa-7-azaspiro[4.5]decane Moiety in Patented Pharmaceutical Compositions

The 2-oxa-7-azaspiro[4.5]decane core structure, of which the target compound is a protected derivative, is explicitly disclosed in US Patent US2003/236250 A1 as a component of pharmaceutical compositions [1]. This patent citation establishes the scaffold's relevance in drug discovery and differentiates it from structurally similar but biologically unvalidated spirocyclic frameworks (e.g., 2-oxa-7-azaspiro[3.5]nonane or 2-oxa-7-azaspiro[4.4]nonane) that lack comparable patent-supported precedence.

Medicinal chemistry Patent landscape Scaffold validation

Physicochemical Profile: LogP and PSA of Target Compound vs. Representative 2-Oxa-7-azaspiro[4.5]decane Derivatives

The target compound (tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate) exhibits a calculated LogP of 2.36 and a polar surface area (PSA) of 38.77 Ų . These values position it within the optimal range for central nervous system (CNS) drug discovery, where LogP values between 2 and 3 are generally preferred. In contrast, a representative sulfonamide derivative from the same scaffold class, 7-[(4-chlorobenzyl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane, exhibits a higher LogP of 2.69, indicating increased lipophilicity that may alter tissue distribution and off-target binding profiles .

Physicochemical properties Lipophilicity Drug-likeness

Storage Stability: Manufacturer-Specified Storage Conditions for Target Compound vs. Hydrochloride Salt Form

The target compound (Boc-protected free base) requires refrigerated storage at 4°C to maintain ≥98% purity, whereas the deprotected hydrochloride salt form (2-oxa-7-azaspiro[4.5]decane hydrochloride, CAS 374795-37-6) is stable at room temperature when kept sealed and dry . This difference in storage requirements reflects the intrinsic chemical stability conferred by the Boc protecting group and has direct implications for shipping logistics, laboratory storage planning, and long-term inventory management.

Storage stability Logistics Quality control

Optimal Application Scenarios for Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 374795-36-5) Based on Quantitative Evidence


CNS Drug Discovery: Lead Optimization Campaigns Targeting Neurological Disorders

The target compound's LogP of 2.36 and PSA of 38.77 Ų position it within the favorable physicochemical space for CNS penetration . These values align with established CNS drug-likeness criteria (LogP 2–4, PSA < 90 Ų). Medicinal chemists can leverage this scaffold as a starting point for the design of brain-penetrant small molecules targeting neurological indications, with the Boc protecting group enabling selective piperidine nitrogen deprotection for subsequent diversification.

Fragment-Based Drug Discovery and Scaffold Hopping

The 2-oxa-7-azaspiro[4.5]decane core is a validated privileged scaffold with documented pharmaceutical patent precedence [1]. The target compound serves as an ideal entry point for fragment-based drug discovery programs, providing a rigid, three-dimensional framework that can be elaborated through Boc deprotection and subsequent N-functionalization to generate diverse compound libraries.

Pre-Procurement Decision Analysis: Commercial Sourcing vs. In-House Synthesis

Given the reported synthetic yield of approximately 34% for the direct cyclization route , in-house synthesis of the target compound is relatively inefficient. Research teams should prioritize commercial procurement from vendors offering ≥98% purity, particularly for early-stage discovery projects where time-to-assay is a critical factor and the cost of synthetic optimization outweighs the procurement expense.

Cold-Chain Managed Research Laboratories with Refrigerated Storage Capacity

The target compound requires refrigerated storage at 4°C to maintain purity . This makes it suitable for well-equipped research laboratories with established cold-chain infrastructure. For field-based or resource-limited settings where refrigeration may be unreliable, procurement of the room-temperature-stable hydrochloride salt analog (CAS 374795-37-6) should be considered as a logistical alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.